Cas no 756753-07-8 (Benzamide, N-methyl-3-(1-piperazinyl)-)
Benzamide, N-methyl-3-(1-piperazinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-methyl-3-(1-piperazinyl)-
- N-methyl-3-(piperazin-1-yl)benzamide
- AT44201
- EN300-41053
- DA-03047
- 756753-07-8
- AKOS022209185
- SCHEMBL6263784
-
- MDL: MFCD29087863
- Inchi: 1S/C12H17N3O/c1-13-12(16)10-3-2-4-11(9-10)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3,(H,13,16)
- InChI Key: XNJOVCBLAVNTFC-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(=C1)N1CCNCC1)NC
Computed Properties
- Exact Mass: 219.137
- Monoisotopic Mass: 219.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.4A^2
- XLogP3: 0.7
Benzamide, N-methyl-3-(1-piperazinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-41053-0.05g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 0.05g |
$816.0 | 2023-06-03 | ||
| Enamine | EN300-41053-0.1g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 0.1g |
$855.0 | 2023-06-03 | ||
| Enamine | EN300-41053-0.25g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 0.25g |
$893.0 | 2023-06-03 | ||
| Enamine | EN300-41053-0.5g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 0.5g |
$933.0 | 2023-06-03 | ||
| Enamine | EN300-41053-1.0g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 1g |
$971.0 | 2023-06-03 | ||
| Enamine | EN300-41053-2.5g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 2.5g |
$1903.0 | 2023-06-03 | ||
| Enamine | EN300-41053-5.0g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 5g |
$2816.0 | 2023-06-03 | ||
| Enamine | EN300-41053-10.0g |
N-methyl-3-(piperazin-1-yl)benzamide |
756753-07-8 | 10g |
$4176.0 | 2023-06-03 | ||
| eNovation Chemicals LLC | D522574-1g |
N-METHYL-3-(PIPERAZIN-1-YL)BENZAMIDE HCl |
756753-07-8 | 95% | 1g |
$385 | 2024-06-05 | |
| eNovation Chemicals LLC | D522574-2g |
N-METHYL-3-(PIPERAZIN-1-YL)BENZAMIDE HCl |
756753-07-8 | 95% | 2g |
$650 | 2024-08-03 |
Benzamide, N-methyl-3-(1-piperazinyl)- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Benzamide, N-methyl-3-(1-piperazinyl)-
Comprehensive Overview of Benzamide, N-methyl-3-(1-piperazinyl)- (CAS No. 756753-07-8): Properties, Applications, and Research Insights
Benzamide, N-methyl-3-(1-piperazinyl)- (CAS No. 756753-07-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This piperazine-containing benzamide derivative is characterized by a N-methyl group and a piperazinyl moiety, which contribute to its distinct chemical and biological properties. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and receptor modulators.
The molecular structure of Benzamide, N-methyl-3-(1-piperazinyl)- combines a benzamide core with a piperazine ring, making it a versatile scaffold for medicinal chemistry. This combination is often associated with improved bioavailability and binding affinity to specific biological targets. Recent studies highlight its potential role in addressing neurodegenerative disorders, a hot topic in contemporary medical research. With the rising global prevalence of conditions like Alzheimer's and Parkinson's disease, compounds like this are being scrutinized for their neuroprotective effects and cognitive enhancement capabilities.
From a synthetic chemistry perspective, CAS No. 756753-07-8 is often discussed in the context of green chemistry and sustainable synthesis. Environmental concerns and regulatory pressures have driven the demand for eco-friendly production methods, and this compound's synthesis can be optimized to minimize waste and energy consumption. Researchers are also investigating its structure-activity relationships (SAR) to design more potent analogs with fewer side effects, aligning with the pharmaceutical industry's focus on precision medicine.
In addition to its biomedical applications, Benzamide, N-methyl-3-(1-piperazinyl)- has found use in material science. Its aromatic and heterocyclic components make it a candidate for developing advanced polymeric materials and coating agents. The compound's ability to form stable complexes with metals is being explored for applications in catalysis and sensor technology, areas that are critical for innovations in renewable energy and environmental monitoring.
The safety profile of CAS No. 756753-07-8 is another area of active research. While it is not classified as hazardous under current regulations, thorough toxicological studies are essential to ensure its safe handling in industrial and laboratory settings. This aligns with broader trends in chemical safety, where stakeholders prioritize risk assessment and occupational health standards. Regulatory bodies like the EPA and EMA are increasingly emphasizing the need for comprehensive data on novel compounds, driving demand for high-quality research on substances like this benzamide derivative.
Market analysts note growing interest in N-methyl-3-(1-piperazinyl)benzamide from both academic and industrial sectors. Patent filings related to its applications have surged, particularly in the biopharmaceutical and agrochemical domains. This trend reflects the compound's versatility and the expanding scope of piperazine-based chemistry in solving real-world problems. As the scientific community continues to uncover its potential, CAS No. 756753-07-8 is poised to play a pivotal role in next-generation therapeutics and technologies.
For researchers seeking to explore Benzamide, N-methyl-3-(1-piperazinyl)- further, key considerations include its solubility in various solvents, stability under different conditions, and compatibility with other reagents. These factors are critical for optimizing its use in high-throughput screening and combinatorial chemistry. Additionally, computational modeling studies are shedding light on its molecular interactions, enabling more efficient drug design processes. As artificial intelligence and machine learning transform drug discovery, compounds like this are likely to benefit from advanced in silico analysis techniques.
In summary, Benzamide, N-methyl-3-(1-piperazinyl)- (CAS No. 756753-07-8) represents a compelling case study in modern chemical innovation. Its multifaceted applications—from CNS drug development to advanced materials—highlight the convergence of chemistry, biology, and engineering. As global challenges like aging populations and environmental sustainability drive scientific inquiry, this compound's relevance is expected to grow, making it a subject of enduring interest for researchers and industry leaders alike.
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